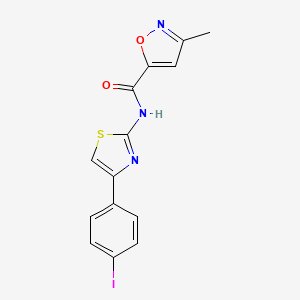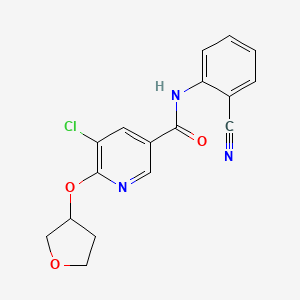
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies.
Scientific Research Applications
Herbicidal Activity
A study by Chen Yu et al. (2021) explored the synthesis of N-(arylmethoxy)-2-chloronicotinamides, related to nicotinic acid, for potential herbicidal applications. They found that some compounds in this class exhibited significant herbicidal activity against certain plant species, suggesting a possible use in agriculture.
Antimicrobial Activity
Patel and Shaikh (2010) investigated 4-Thiazolidinones of Nicotinic Acid and their biological activity. They found that these compounds showed antimicrobial activity against various bacterial and fungal species, indicating their potential as antimicrobial agents.
Molecular Structure Studies
De Souza et al. (2005) conducted a study on Supramolecular Structures of Isomeric 2-Chloro-N-(Nitrophenyl)Nicotinamides, providing insights into the molecular structures of similar nicotinamides. Understanding these structures can be vital for the development of new pharmaceuticals and materials.
Antiprotozoal Activity
A study by Ismail et al. (2003) on Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine revealed the potential of certain nicotinamide analogs in treating protozoal infections, suggesting their use in developing new antiprotozoal drugs.
Antibacterial Activity
Research by Oroujzadeh et al. (2017) on Carbacylamidophosphates Containing Nicotinamide demonstrated the antibacterial effectiveness of these compounds. Their study indicates the potential use of such compounds in creating new antibacterial treatments.
properties
IUPAC Name |
5-chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-14-7-12(9-20-17(14)24-13-5-6-23-10-13)16(22)21-15-4-2-1-3-11(15)8-19/h1-4,7,9,13H,5-6,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJKBXMKJPWKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

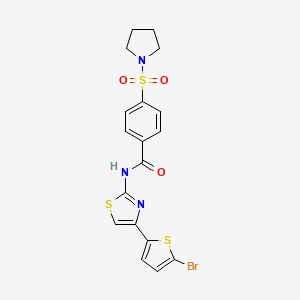
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925273.png)
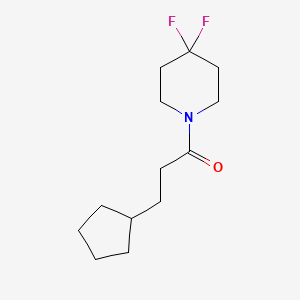
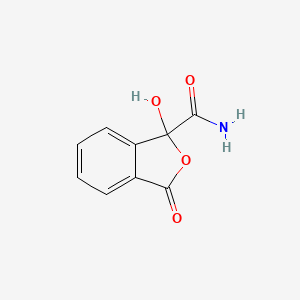
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2925277.png)
![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2925279.png)
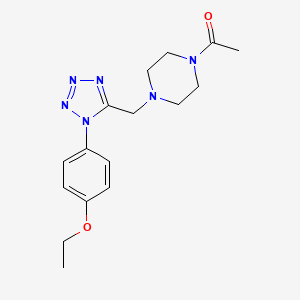
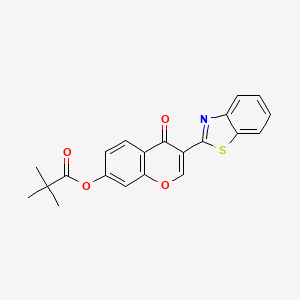
![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)
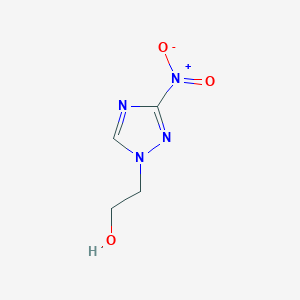
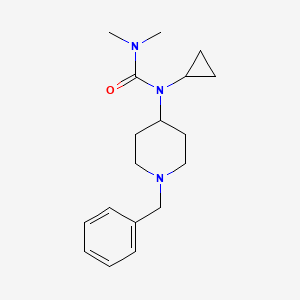
![9-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2925291.png)
